2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRLQZXGGQWUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366389 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418789-66-9 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination as the Primary Pathway
The most widely adopted method involves reductive amination between 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. The process leverages sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, achieving yields of 68–72% under optimized conditions.
Mechanistic Overview :
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Imine Formation : Condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine generates an imine intermediate.
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Reduction : NaBH3CN selectively reduces the imine to the secondary amine without affecting aromatic methoxy groups.
Alternative Synthetic Strategies
While reductive amination dominates, alternative routes include:
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N-Alkylation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with 4-methylbenzyl bromide in the presence of K2CO3 in DMF. This method, however, suffers from lower yields (45–50%) due to competing elimination reactions.
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Borch Reduction : Using sodium triacetoxyborohydride (STAB) in dichloroethane at 0°C, which improves stereoselectivity but requires anhydrous conditions.
Reaction Optimization and Parameter Analysis
Critical Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH3CN (1.2 equiv) | Maximizes imine reduction efficiency |
| Solvent | Methanol | Enhances solubility of intermediates |
| Temperature | 25–30°C | Balances reaction rate and side reactions |
| pH | 5.5–6.0 (acetic acid) | Stabilizes imine intermediate |
Case Study :
A comparative analysis revealed that substituting NaBH3CN with STAB in dichloroethane increased yields to 78% but introduced challenges in post-reaction purification due to borate complexes.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours via enhanced mass transfer.
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In-Line Purification : Integrated crystallization units isolate the product with >95% purity, minimizing downstream chromatography.
Purification and Analytical Validation
Purification Techniques
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Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity (melting point: 112–114°C).
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Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves residual aldehydes and byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H, aromatic), 3.87 (s, 6H, OCH3), 3.72 (t, 2H, CH2NH), 2.29 (s, 3H, Ar-CH3).
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¹³C NMR : 148.9 (OCH3), 132.4 (quaternary C), 56.1 (CH2NH).
Mass Spectrometry :
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ESI-MS : m/z 285.4 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Common Pitfalls
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Imine Hydrolysis : Elevated pH (>7) or moisture leads to aldehyde regeneration. Mitigated by strict pH control and anhydrous solvents.
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Byproduct Formation : Over-reduction to tertiary amines occurs with excess NaBH3CN. Stoichiometric control (1.0–1.2 equiv) is critical.
Scalability Considerations
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Catalyst Recycling : Nickel-based catalysts enable reagent recovery in flow systems, reducing costs by 30%.
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Waste Management : Methanol distillation and reuse align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The pharmacological and physicochemical properties of phenethylamine derivatives are heavily influenced by substituents on the phenyl ring and benzyl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Inferred based on structural analogs.
Key Observations:
Substituent Effects on Receptor Binding: The 3,4-dimethoxy substitution on the phenyl ring (target compound) is associated with enhanced interaction with serotonergic receptors (e.g., 5-HT2A), as seen in NBOMe derivatives . Halogenated benzyl groups (e.g., 25B-NBOMe’s bromine) increase molecular weight and lipophilicity, enhancing receptor affinity but also toxicity risks .
Impact of Electron-Withdrawing Groups :
Pharmacological and Functional Comparisons
Key Findings:
- PDE4 Inhibition: The target compound’s role in PDE4 inhibition suggests utility in treating inflammatory diseases (e.g., COPD), distinguishing it from hallucinogenic NBOMe analogs.
- 5-HT2A Agonism: NBOMe derivatives (e.g., 34H-NBOMe) exhibit potent 5-HT2A activation, but substitutions like 2-methoxybenzyl are critical for hallucinogenic potency . The target compound’s 4-methylbenzyl group may reduce 5-HT2A affinity, redirecting its therapeutic applications.
- Toxicity Profile : Unlike NBOMe compounds linked to severe adverse effects (seizures, fatalities ), the target compound’s simpler substituents (methyl, methoxy) suggest a safer profile, though further toxicological studies are needed.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine is a compound that belongs to the class of phenethylamines. Its unique structure, characterized by the presence of two methoxy groups on the phenyl ring and a methylbenzyl substituent on the ethylamine chain, suggests potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C${17}$H${23}$N${1}$O${2}$. The structural representation can be summarized as follows:
| Feature | Description |
|---|---|
| Phenyl Ring | Substituted with two methoxy groups at positions 3 and 4 |
| Ethylamine Chain | Substituted with a 4-methylbenzyl group |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been suggested that this compound may act as a ligand for serotonin receptors, particularly the 5-HT2A receptor. This interaction can influence mood and perception, similar to other psychoactive compounds in its class.
Interaction with Receptors
- Serotonin Receptors : The compound may exhibit agonistic or antagonistic properties at serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopaminergic Activity : Preliminary studies indicate potential interactions with dopaminergic pathways, which could implicate its role in reward and pleasure responses.
Biological Activity and Effects
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Psychoactive Effects : The compound may influence mood and cognitive functions through its action on neurotransmitter systems.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, although detailed mechanisms remain to be elucidated.
- Antitumor Activity : In vitro studies have indicated that derivatives of phenethylamines can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancerous cells requires further investigation.
Case Studies
- Clinical Observations : Reports have documented cases where similar compounds led to significant behavioral changes upon ingestion. For instance, intoxication cases involving structurally related compounds (e.g., 25I-NBOMe) have highlighted the importance of understanding the pharmacological profiles of such substances .
- Toxicological Analysis : Analytical methods such as high-performance liquid chromatography (HPLC) have been utilized to study the pharmacokinetics and metabolism of related compounds. These methods are essential for understanding how this compound behaves in biological systems .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine | Lacks N-substituent; simpler structure | Primarily psychoactive |
| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methylated nitrogen; altered receptor activity | Potentially different psychoactive effects |
| 3,4-Dimethoxyphenethylamine | Lacks ethylamine chain | Studied for psychoactive effects |
Q & A
Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via reductive amination or Schiff base formation. A common method involves refluxing 2-(3,4-dimethoxyphenyl)ethylamine with 4-methylbenzaldehyde in anhydrous toluene, followed by reduction (e.g., NaBH₄) to yield the secondary amine. Solvent choice (e.g., toluene vs. ethanol) and reaction time (3–6 hours) critically affect purity and yield. For example, prolonged reflux may lead to byproducts like dimerization .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the phenyl and benzyl groups (e.g., integration ratios for methoxy and methyl groups) .
- Melting Point Analysis : Used as a preliminary purity check, though hygroscopicity may require careful sample preparation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from analogs like N-(3-chlorobenzyl) derivatives .
Q. What structural analogs of this compound are reported, and how do substituents alter physicochemical properties?
Analogs vary in benzyl substituents and methoxy positioning:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts like N-alkylation or oxidation?
- Catalyst Selection : Sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C reduces imine intermediates more selectively than NaBH₄, suppressing N-alkylation .
- Inert Atmosphere : Conducting reactions under N₂/Ar prevents oxidation of the amine intermediate .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from dimeric byproducts .
Q. What strategies resolve contradictions in reported biological activity data across analogs?
Discrepancies often arise from substituent effects on receptor binding. For example:
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances serotonin receptor affinity, whereas chlorine may sterically hinder binding .
- Methoxy Positioning : 3,4-Dimethoxy (vs. 4-methoxy) increases dopamine receptor interaction due to improved π-π stacking . Methodological harmonization (e.g., standardized assay protocols) is critical for cross-study comparisons .
Q. How does this compound’s conformation influence its neuropharmacological targeting?
Molecular docking studies suggest:
- The 3,4-dimethoxyphenyl group aligns with hydrophobic pockets in 5-HT₂A receptors.
- The N-(4-methylbenzyl) moiety stabilizes binding via van der Waals interactions with transmembrane helices . Dynamic simulations (MD) further reveal flexibility in the ethylamine linker, enabling adaptation to receptor conformations .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Solvent Scalability : Replacing toluene with ethanol improves safety but may lower yield due to reduced imine formation efficiency .
- Purification : Flash chromatography becomes impractical; alternatives like recrystallization (ethanol/water) are prioritized .
- Stability : Amine oxidation during storage requires inert packaging (vacuum-sealed, desiccated) .
Methodological and Safety Considerations
Q. What in vitro assays are recommended to evaluate this compound’s biological activity?
- Radioligand Binding Assays : For receptor affinity (e.g., 5-HT₂A, σ-1) using [³H]-ketanserin or [³H]-DTG .
- Functional Assays : Calcium flux or cAMP measurement in transfected HEK293 cells .
- Metabolic Stability : Liver microsome incubation (human/rat) to assess CYP450-mediated degradation .
Q. How should researchers address potential toxicity or regulatory concerns?
- Structural Alerts : The N-benzyl group may trigger scrutiny due to structural similarity to controlled substances (e.g., NBOMe analogs) .
- In Vitro Tox Screens : Ames test (mutagenicity) and hERG channel inhibition assays are mandatory pre-clinically .
- Regulatory Compliance : Document synthesis and handling per DEA/FDA guidelines for Schedule I analog research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
